

physical properties of 4-Fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoro-3-nitropyridine**

Cat. No.: **B051117**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Fluoro-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-Fluoro-3-nitropyridine**. The information is curated for researchers, scientists, and professionals in the field of drug development who require accurate and detailed data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of a plausible synthetic pathway and a relevant reaction mechanism.

Core Physical Properties

4-Fluoro-3-nitropyridine is a chemical compound with the molecular formula $C_5H_3FN_2O_2$.^[1] ^[2] It is recognized for its role as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The physical form of **4-Fluoro-3-nitropyridine** is described as a "Solid-Low Melt," indicating it is a solid at or near room temperature with a relatively low melting point.

Data Presentation

The quantitative physical properties of **4-Fluoro-3-nitropyridine** are summarized in the table below. It is important to note that while data for molecular weight and LogP are available for **4-Fluoro-3-nitropyridine**, specific, experimentally determined melting and boiling points are not readily available in the reviewed literature. For reference, the melting and boiling points of the closely related isomer, 3-Fluoro-4-nitropyridine, are provided with a clear distinction.

Property	Value	Notes
Molecular Formula	$C_5H_3FN_2O_2$	[1] [2]
Molecular Weight	142.09 g/mol	[1]
Physical Form	Solid-Low Melt	
Melting Point	Data not available	For the isomer 3-Fluoro-2-nitropyridine, the melting point is 35.0 to 39.0 °C.
Boiling Point	Data not available	
LogP	0.8	[1]
Solubility	Data not available	The isomer 3-Fluoro-4-nitropyridine is reportedly soluble in methanol.
Storage Temperature	2-8°C or -20°C	[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic compounds like **4-Fluoro-3-nitropyridine** are provided below. These are generalized standard procedures.

1. Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

- Apparatus: Capillary tubes, thermometer, and a heating bath (such as a Thiele tube or a digital melting point apparatus).
- Procedure:
 - A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a heating bath containing a high-boiling liquid (e.g., mineral oil or silicone oil) or a metal block.
- The bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range.

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, and a heating bath.
- Procedure:
 - A small amount of the liquid sample is placed in the test tube.
 - A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated in a bath.
 - As the liquid is heated, air trapped in the capillary tube will bubble out.
 - Heating is continued until a steady stream of bubbles emerges from the capillary tube.
 - The heating is then discontinued, and the bath is allowed to cool slowly.

- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3. Solubility Determination

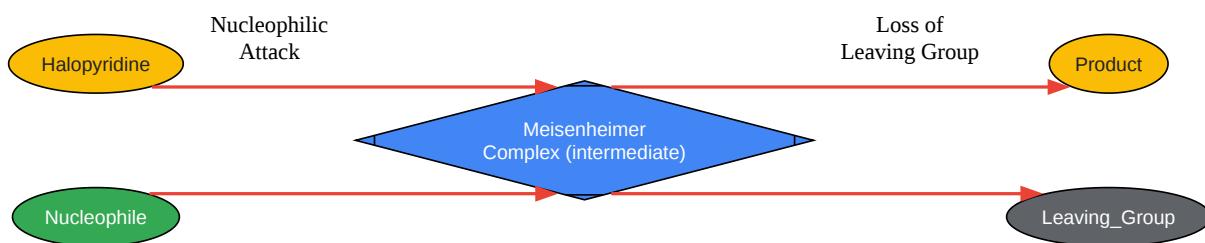
Solubility provides information about the polarity and functional groups present in a molecule.

- Apparatus: Test tubes, a vortex mixer (optional), and a set of solvents of varying polarity.
- Procedure:
 - A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.
 - A measured volume of the solvent (e.g., 1 mL) is added.
 - The mixture is agitated vigorously (e.g., by vortexing) for a set period.
 - The mixture is allowed to stand, and visual observation is made to determine if the solid has dissolved completely.
 - If the substance dissolves, it is recorded as soluble. If not, it is recorded as insoluble or partially soluble.
 - This process is repeated with a range of solvents, typically including water, ethanol, acetone, dichloromethane, and hexane, to create a solubility profile.

Mandatory Visualizations

Plausible Synthesis of 4-Fluoro-3-nitropyridine

The following diagram illustrates a plausible synthetic route to **4-Fluoro-3-nitropyridine**, starting from 4-chloropyridine. This is a representative pathway and may not reflect the actual industrial synthesis.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **4-Fluoro-3-nitropyridine**.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

4-Fluoro-3-nitropyridine can undergo nucleophilic aromatic substitution (SNAr) reactions, which are crucial for its use in further chemical synthesis. The fluorine atom can be displaced by a nucleophile. The following diagram shows the general mechanism for an SNAr reaction on a halopyridine.

[Click to download full resolution via product page](#)

Caption: General mechanism for a nucleophilic aromatic substitution reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-nitropyridine | C5H3FN2O2 | CID 20129128 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- To cite this document: BenchChem. [physical properties of 4-Fluoro-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051117#physical-properties-of-4-fluoro-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com